Convolamine

Description

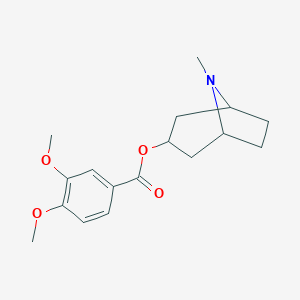

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPCFUCFQBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329455 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-56-1 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Convolamine on the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis, has been identified as a positive modulator of the sigma-1 receptor (S1R).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of convolamine, focusing on its interaction with the S1R. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a technical resource for researchers in pharmacology and drug development.

Introduction to the Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[4][5] It is not a classical G-protein coupled receptor or ion channel but rather a transmembrane protein that modulates the function of various client proteins, including ion channels and other receptors.[6][7] The S1R is implicated in a wide range of cellular processes, including signal transduction, ER stress response, neuroprotection, and cellular survival.[8][9] Ligands that interact with the S1R can be classified as agonists, antagonists, or, as in the case of convolamine, positive modulators.

Convolamine as a Sigma-1 Receptor Positive Modulator

Convolamine's interaction with the S1R is distinct from that of typical agonists or antagonists. It does not bind to the primary agonist/antagonist binding site on the receptor.[2][3][10] Instead, it acts as a positive modulator, enhancing the receptor's response to endogenous or exogenous agonists.[2][3][10] This is demonstrated by its ability to shift the IC50 value of the reference S1R agonist, PRE-084, to lower values.[2][3] Furthermore, convolamine does not induce the dissociation of the S1R from its binding partner, the binding immunoglobulin protein (BiP), which is a key step in S1R activation by agonists.[2][3][10]

The neuroprotective and cognitive-enhancing effects of convolamine have been observed at low doses (approximately 1 mg/kg) and are blocked by S1R antagonists, confirming that its mechanism of action is mediated through the S1R.[2][3][10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for convolamine and reference compounds related to the sigma-1 receptor.

| Compound | Parameter | Value | Species/System | Reference |

| Convolamine | IC50 (as a positive modulator) | 289 nM | Not specified | [1] |

| (+)-Pentazocine | Ki | 4.8 ± 0.4 nM | Guinea pig liver membranes | |

| Kd | 1.8 nM | Not specified | ||

| Haloperidol | Ki | 5.2 ± 1.3 nM | Guinea pig liver membranes | |

| PRE-084 | pKa | 6.2 | Not specified | [11] |

Experimental Protocols

Radioligand Binding Assays for Sigma-1 Receptor

Radioligand binding assays are fundamental for characterizing the interaction of compounds with the S1R. The following protocols are generalized from standard methodologies.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., convolamine) for the S1R.

Materials:

-

Radioligand: [3H]-(+)-pentazocine (a selective S1R ligand).[12]

-

Membrane Preparation: Guinea pig liver membranes, which have a high density of S1Rs.[12]

-

Binding Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: Convolamine or other ligands of interest.

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[11]

-

96-well plates, filtration apparatus, liquid scintillation counter.

Protocol for Competitive Inhibition Assay:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the following to each well in order:

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).[11]

-

Incubate the plate at 37°C for 90 minutes or at room temperature for 2 hours.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine.[11]

-

Wash the filters rapidly with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

S1R-BiP Dissociation Assay

This assay determines if a ligand acts as an agonist by measuring the dissociation of S1R from BiP.

Objective: To assess whether convolamine induces the dissociation of S1R from BiP.

Methodology: This experiment typically involves co-immunoprecipitation.

-

Use a cell line that endogenously or exogenously expresses both S1R and BiP.

-

Treat the cells with the test compound (convolamine), a known agonist (e.g., PRE-084) as a positive control, and a vehicle as a negative control.

-

Lyse the cells and perform immunoprecipitation using an antibody against S1R.

-

Analyze the immunoprecipitated proteins by Western blotting using an antibody against BiP.

-

A decrease in the amount of co-immunoprecipitated BiP in the presence of the test compound indicates agonist activity. Studies have shown that convolamine does not cause this dissociation.[2][3][10]

Signaling Pathways and Mechanism of Action

Convolamine, by positively modulating the S1R, influences several downstream signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects. The S1R itself is a hub for cellular signaling, particularly under conditions of cellular stress.

The sigma-1 receptor is primarily located at the MAM, where it acts as a molecular chaperone. Under resting conditions, S1R is often associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands, S1R dissociates from BiP and can then interact with and modulate a variety of client proteins. Convolamine, as a positive modulator, is thought to facilitate the agonist-induced conformational changes in the S1R, thereby enhancing its signaling capabilities.

The downstream effects of S1R activation are pleiotropic and include:

-

Modulation of Ion Channels: S1R activation can regulate the activity of various ion channels, including voltage-gated calcium, potassium, and sodium channels, as well as NMDA and IP3 receptors.[6][7]

-

Calcium Signaling: The S1R plays a crucial role in regulating intracellular calcium homeostasis, particularly the flux of calcium between the ER and mitochondria.[8]

-

Neurotrophic Factor Signaling: S1R activation has been shown to potentiate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF).[7]

-

Reduction of ER Stress and Oxidative Stress: By chaperoning proteins and regulating calcium signaling, the S1R helps to mitigate ER stress and oxidative stress, which are implicated in neurodegenerative diseases.[4][8]

Visualizations

Caption: Proposed mechanism of convolamine's positive modulatory action on the sigma-1 receptor signaling pathway.

Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of convolamine for the sigma-1 receptor.

Conclusion

Convolamine represents a novel pharmacological tool and a potential therapeutic agent that acts as a positive modulator of the sigma-1 receptor. Its unique mechanism of action, which enhances S1R function without direct agonism, offers a nuanced approach to modulating S1R activity. The data and protocols presented in this guide provide a foundational resource for further research into convolamine and other S1R modulators, which may hold promise for the treatment of neurodegenerative and cognitive disorders. Further investigation is warranted to fully elucidate the precise molecular interactions between convolamine and the S1R and to explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convolamine: Sigma-1 Receptor Positive Modulator [benchchem.com]

- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

An In-depth Technical Guide on Tropane Alkaloids from Convolvulus pluricaulis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloids found in Convolvulus pluricaulis, a plant recognized in traditional medicine for its cognitive-enhancing properties. The focus of this document is on the chemical and pharmacological characteristics of these compounds, with a particular emphasis on convolamine, a notable tropane alkaloid with significant neuromodulatory activity.

Tropane Alkaloids in Convolvulus pluricaulis

Convolvulus pluricaulis is a source of various secondary metabolites, including a class of bicyclic alkaloids known as tropane alkaloids. These compounds are characterized by their distinctive tropane ring structure. Among the tropane alkaloids identified in this plant are convolamine, convolvine, and scopoletin.[1][2] While several alkaloids have been reported, convolamine has emerged as a compound of significant interest due to its potent and specific pharmacological profile.

Convolamine: A Key Bioactive Tropane Alkaloid

Convolamine is a tropane alkaloid that has been identified as a potent positive modulator of the sigma-1 receptor (S1R), a molecular chaperone protein involved in cellular stress responses and neuroprotection.[3] This activity is believed to contribute to the traditional use of Convolvulus pluricaulis for memory and cognitive enhancement.

Quantitative Data

The following table summarizes the key quantitative data available for convolamine and scopoletin, another tropane alkaloid found in Convolvulus pluricaulis.

| Compound | Parameter | Value | Reference |

| Convolamine | Molecular Formula | C₁₇H₂₃NO₄ | [4] |

| Molecular Weight | 305.37 g/mol | [4] | |

| Sigma-1 Receptor Positive Modulatory Effect (IC₅₀) | 289 nM | [5] | |

| Scopoletin | Molecular Formula | C₁₀H₈O₄ | [6] |

| Molecular Weight | 192.17 g/mol | [6] | |

| Content in Hydro-alcoholic Extract | 0.1738% w/w | [3][7] | |

| Content in Methanol Extract | 0.0932% w/w | [7] | |

| Content in Water Extract | 0.0435% w/w | [7] |

Spectroscopic Data

Table 2: 1H and 13C NMR Data for Scopoletin [6]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 161.26 | - |

| 3 | 107.53 | 6.20 (d, J = 12) |

| 4 | 143.23 | 7.49 (d, J = 12) |

| 4a | 111.51 | - |

| 5 | 113.47 | 6.85 (s) |

| 6 | 144.01 | - |

| 7 | 149.71 | - |

| 8 | 103.22 | 6.77 (s) |

| 1a | 150.32 | - |

| 6-OCH₃ | 56.44 | 3.87 (s) |

Experimental Protocols

Extraction of Tropane Alkaloids

A general method for the extraction of alkaloids from Convolvulus pluricaulis involves an initial extraction with an alkaline ethanolic solution followed by a liquid-liquid extraction with chloroform. This procedure is designed to separate the medium polarity compounds, which include the alkaloids.

Protocol:

-

Plant Material Preparation: The whole plant of Convolvulus pluricaulis is collected, cleaned, dried, and ground into a fine powder.

-

Alkaline Ethanolic Extraction: The powdered plant material is subjected to extraction with an ethanol-water mixture adjusted to an alkaline pH. This process is repeated multiple times to maximize the extraction yield.

-

Filtration and Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Liquid-Liquid Extraction: The dried extract is resuspended in distilled water and transferred to a separatory funnel. An equal volume of chloroform is added, and the mixture is shaken vigorously. The chloroform layer, containing the alkaloids and other medium polarity compounds, is collected. This step is repeated multiple times.

-

Final Concentration: The collected chloroform fractions are combined and brought to dryness to yield the total alkaloid-enriched extract.

The reported yield for the total chloroform extract from the whole plant is approximately 0.27 ± 0.01%.

Quantification of Scopoletin by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of scopoletin in various extracts of Convolvulus pluricaulis.[3][7]

Chromatographic Conditions:

-

Column: C18 (e.g., Phenomenex, 250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of methanol and water (30:70) containing 0.1% v/v formic acid

-

Detection: UV at 366 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Sample Preparation:

-

A known amount of the dried plant extract is dissolved in HPLC-grade methanol.

-

The solution is sonicated to ensure complete dissolution.

-

The final volume is adjusted with methanol, and the solution is filtered through a 0.45 µm membrane filter prior to injection.

Quantification:

Quantification is achieved by comparing the peak area of scopoletin in the sample with that of a standard curve generated from known concentrations of a scopoletin standard.

Sigma-1 Receptor Positive Allosteric Modulator Assay

The positive allosteric modulatory activity of a compound like convolamine on the sigma-1 receptor can be assessed by its ability to enhance the binding or functional activity of a known sigma-1 receptor agonist.[8][9][10]

Protocol Outline (based on potentiation of agonist-induced receptor-chaperone dissociation):

-

Cell Culture: A cell line expressing the sigma-1 receptor (e.g., HT22 cells) is cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., convolamine) for a defined period.

-

Agonist Stimulation: A known sigma-1 receptor agonist (e.g., (+)SKF-10047) is then added to the cells at a fixed concentration.

-

Immunoprecipitation: The sigma-1 receptor is immunoprecipitated from the cell lysates.

-

Western Blotting: The immunoprecipitated samples are subjected to Western blotting to detect the amount of the chaperone protein BiP that co-immunoprecipitates with the sigma-1 receptor.

-

Analysis: A positive allosteric modulator will enhance the agonist-induced dissociation of BiP from the sigma-1 receptor, which can be quantified by densitometry of the Western blot bands.

Visualization of a Key Signaling Pathway and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

Convolamine acts as a positive modulator of the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, which is enhanced by a positive allosteric modulator like convolamine, S1R dissociates from BiP and can then interact with various downstream effectors to modulate cellular signaling.[11][12][13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. imanagerpublications.com [imanagerpublications.com]

- 3. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. Convolamine | C17H23NO4 | CID 420422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scopoletin: A new coumarin isolated from four parts of Iraqi Eichhornia crassipes: its extraction, isolation and structure elucidation | Plant Science Today [horizonepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 9. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsu.lv [rsu.lv]

- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Convolamine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid naturally occurring in plants of the Convolvulus genus, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of Convolamine. A key focus is its role as a potent and selective positive allosteric modulator of the sigma-1 receptor (S1R), a molecular chaperone implicated in cellular stress responses and neuroprotection. This document summarizes the current understanding of Convolamine's mechanism of action, its neuroprotective and cognitive-enhancing effects demonstrated in preclinical models, and details the experimental methodologies employed in its investigation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Convolamine is a tropane alkaloid characterized by a 3,4-dimethoxybenzoyl ester of a tropane ring system. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Convolamine

| Identifier | Value | Citation |

| IUPAC Name | (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | [1][2] |

| CAS Number | 500-56-1 | [3][4][5] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][3][4][5][6] |

| Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | [1][6][7] |

| InChI Key | AEFPCFUCFQBXDQ-UHFFFAOYSA-N | [1][8] |

Table 2: Physicochemical Properties of Convolamine

| Property | Value | Citation |

| Molecular Weight | 305.37 g/mol | [1][3][4][5][6] |

| Physical Form | Powder | [3] |

| Melting Point | 114-115 °C | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity (typical) | ≥98% | [3] |

Natural Occurrence and Biosynthesis

Convolamine is primarily isolated from plants of the genus Convolvulus, notably Convolvulus pluricaulis (commonly known as Shankhpushpi) and Convolvulus subhirsutus.[5][8] The concentration of Convolamine and related alkaloids can vary depending on the geographical location and growing conditions of the plant.[8]

The biosynthesis of Convolamine follows the general pathway for tropane alkaloids. The tropane ring is derived from the amino acids ornithine and arginine, which are converted to putrescine. Putrescine is then N-methylated and cyclized to form the tropinone core. Tropinone is subsequently reduced to tropine, which is then esterified with veratric acid (3,4-dimethoxybenzoic acid) to yield Convolamine.

Pharmacological Properties and Mechanism of Action

Convolamine exhibits a range of pharmacological activities, with its effects on the central nervous system being the most extensively studied.

Positive Allosteric Modulator of the Sigma-1 Receptor (S1R)

The primary mechanism of action of Convolamine is its function as a potent positive allosteric modulator of the sigma-1 receptor (S1R).[5][8][10][11] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[12][13]

Unlike direct S1R agonists, Convolamine does not bind to the primary agonist/antagonist site of the receptor. Instead, it binds to an allosteric site, enhancing the receptor's response to endogenous or exogenous agonists.[8][11] This positive modulatory effect has been demonstrated by its ability to shift the IC₅₀ value of the reference S1R agonist PRE-084 to lower concentrations in in vitro assays.[10][11]

Neuroprotective and Cognitive-Enhancing Effects

Convolamine has demonstrated significant neuroprotective and cognitive-enhancing properties in various preclinical models.

-

Alzheimer's Disease Models: In mouse models of Alzheimer's disease induced by amyloid-beta (Aβ₂₅₋₃₅) peptide, Convolamine was shown to restore learning and memory deficits.[8]

-

Wolfram Syndrome Model: Convolamine restored normal mobility in a zebrafish model of Wolfram syndrome (wfs1abKO), a neurodegenerative disorder.[10][11]

-

Cognitive Impairment Models: The compound has shown anti-amnesic effects in models of cognitive deficit induced by dizocilpine.[10]

These neuroprotective effects are mediated through its action on the S1R, as they can be blocked by S1R antagonists.[10][11]

Other Pharmacological Activities

Preliminary studies have suggested other potential therapeutic effects of Convolamine, including:

-

Anesthetic Activity: It has been reported to have anesthetic properties, acting on nerve endings.[9]

-

Cardiovascular Effects: Convolamine may lower arterial pressure and act as a vasodilator.[9]

-

Anti-inflammatory, Antihypoxic, and Immunomodulating Activities: Some reports suggest these activities, although less characterized.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the extraction, analysis, and pharmacological evaluation of Convolamine.

Extraction and Purification of Convolamine

A general procedure for the extraction and isolation of tropane alkaloids from Convolvulus species is as follows:

-

Defatting: The dried and powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and other lipophilic compounds.

-

Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, to extract the alkaloids.

-

Acid-Base Partitioning: The alcoholic extract is concentrated and then partitioned between an acidic aqueous solution (e.g., dilute acetic acid) and an organic solvent (e.g., ethyl acetate). The alkaloids, being basic, will partition into the acidic aqueous phase.

-

Basification and Re-extraction: The acidic aqueous layer is then made basic with a base like ammonia or sodium carbonate, and the free alkaloids are re-extracted into an organic solvent such as chloroform or ethyl acetate.

-

Chromatographic Purification: The crude alkaloid extract is further purified using column chromatography on silica gel with a suitable solvent system (e.g., chloroform-methanol gradients) to isolate pure Convolamine.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification of Convolamine in plant extracts and formulations. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile). Detection is usually performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Convolamine. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the tropane ring, the 3,4-dimethoxybenzoyl group, and their connectivity.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Convolamine and to aid in its structural identification through fragmentation analysis.

In Vitro Experimental Protocols

-

Sigma-1 Receptor Binding Assay:

-

Prepare membrane homogenates from a source rich in S1R (e.g., guinea pig liver).

-

Incubate the membranes with a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) in the presence of varying concentrations of Convolamine.

-

To assess positive allosteric modulation, perform competition binding assays with a known S1R agonist (e.g., PRE-084) in the presence and absence of fixed concentrations of Convolamine.

-

Separate bound and free radioligand by rapid filtration and quantify the radioactivity.

-

Calculate the IC₅₀ and Ki values to determine the binding affinity and modulatory effect.

-

-

S1R-BiP Dissociation Assay:

-

Use cells engineered to express a tagged S1R (e.g., GFP-S1R).

-

Treat the cells with Convolamine for a specified time.

-

Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-GFP).

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against S1R and the chaperone protein BiP.

-

A decrease in the co-immunoprecipitation of BiP with S1R indicates receptor activation.

-

In Vivo Experimental Protocols

-

Zebrafish wfs1abKO Phenotypic Screening:

-

Use wfs1ab knockout zebrafish larvae, which exhibit a hyperlocomotor phenotype.

-

Expose the larvae to varying concentrations of Convolamine in the well plates.

-

Record the locomotor activity of the larvae using an automated tracking system.

-

A restoration of normal mobility in the wfs1abKO larvae without affecting wild-type larvae indicates a positive hit.

-

-

Mouse Model of Aβ-Induced Cognitive Impairment:

-

Induce cognitive impairment in mice by intracerebroventricular (ICV) injection of the Aβ₂₅₋₃₅ peptide.

-

Administer Convolamine (e.g., 0.3-3 mg/kg, intraperitoneally) at specified time points before or after Aβ injection.

-

Assess learning and memory using behavioral tests such as the Y-maze (for spatial working memory) and the passive avoidance test (for long-term memory).

-

An improvement in performance in these tests compared to vehicle-treated, Aβ-injected mice indicates a neuroprotective effect.

-

Conclusion and Future Directions

Convolamine is a promising natural product with a well-defined mechanism of action as a positive allosteric modulator of the sigma-1 receptor. Its demonstrated neuroprotective and cognitive-enhancing effects in preclinical models make it an attractive lead compound for the development of novel therapeutics for neurodegenerative diseases and cognitive disorders.

Future research should focus on:

-

Developing and validating detailed and standardized protocols for the extraction, purification, and quantification of Convolamine to ensure consistency in research and development.

-

Conducting further studies to fully elucidate the downstream signaling pathways affected by Convolamine's modulation of the S1R.

-

Exploring the therapeutic potential of Convolamine in a broader range of neurological and psychiatric disorders.

-

Investigating the safety and pharmacokinetic profile of Convolamine in more detail to support its potential translation to clinical studies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of Convolamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Y-Maze [augusta.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Y-Maze Protocol [protocols.io]

- 9. cyagen.com [cyagen.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. mmpc.org [mmpc.org]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Convolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine is a tropane alkaloid isolated from plants of the Convolvulaceae family, such as Convolvulus pluricaulis, which has a history of use in traditional medicine for cognitive enhancement. Recent pharmacological studies have identified Convolamine as a potent, positive allosteric modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in neuroprotection and cellular stress responses. This technical guide provides a comprehensive overview of the pharmacological profile of Convolamine, summarizing its mechanism of action, receptor binding affinity, functional effects, and toxicological data. Detailed methodologies for key in vitro and in vivo experiments are provided, and critical signaling pathways and experimental workflows are visualized to support further research and development.

Introduction

Convolamine is a tropane alkaloid with the chemical name [(1R,5S)-8-methyl-8-azabicyclo[1][2][3]octan-3-yl]3,4-dimethoxybenzoate[1]. Historically, extracts containing Convolamine have been used for their nootropic effects[4][5]. Modern research has elucidated a novel mechanism of action for Convolamine, distinguishing it from typical tropane alkaloids that often target muscarinic acetylcholine receptors[3][6][7]. Its primary pharmacological activity is the positive allosteric modulation of the Sigma-1 Receptor (S1R), which underlies its observed cognitive-enhancing and neuroprotective properties[2][3][6]. In addition to its S1R activity, Convolamine has been reported to have anesthetic, vasodilatory, and cardiotonic effects[1].

Mechanism of Action

Convolamine's principal mechanism of action is as a positive allosteric modulator of the Sigma-1 Receptor (S1R)[3][6]. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress, calcium signaling, and neuronal function[2].

Unlike direct S1R agonists, Convolamine does not bind to the orthosteric agonist/antagonist site of the receptor[3][6]. Instead, it enhances the receptor's response to endogenous or exogenous agonists. This is evidenced by its ability to shift the IC50 value of the reference S1R agonist PRE-084 to lower values in functional assays[3][6]. Furthermore, Convolamine does not induce the dissociation of S1R from its associated chaperone, the Binding Immunoglobulin Protein (BiP), a key step in S1R activation by some agonists[3][6]. This suggests a distinct modulatory role in S1R function.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Convolamine's pharmacological activity.

Table 1: Receptor Binding Affinities

| Receptor/Site | Radioligand | Tissue/System | Parameter | Value | Reference(s) |

| Sigma-1 (S1R) | --INVALID-LINK---pentazocine | Not specified | IC50 | > 30 µM | [3] |

| Sigma-2 (S2R) | [³H]DTG | Not specified | IC50 | Moderate Affinity | [3] |

Table 2: Functional Activity

| Assay | System | Parameter | Value | Reference(s) |

| S1R Positive Allosteric Modulation | PRE-084-induced S1R/BiP dissociation | IC50 | 289 nM | [3] |

Table 3: In Vivo Efficacy and Toxicology

| Model | Endpoint | Effective Dose | Parameter | Value | Reference(s) |

| Mouse models of cognitive impairment | Restoration of learning and memory | ~1 mg/kg (IP) | - | - | [3][6] |

| Decerebrated Cats | Lowering of arterial pressure | 3 mg/kg | - | - | [1] |

| Mouse | Acute Toxicity | - | LD50 (SCU) | 25-30 mg/kg | [1] |

Pharmacokinetics (ADME)

Detailed studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of Convolamine are not extensively available in the public domain. As a tropane alkaloid, it is expected to be absorbed orally, though first-pass metabolism may influence its bioavailability. Its lipophilic nature suggests it may distribute into various tissues, including the central nervous system, which is consistent with its neuropharmacological effects. Further preclinical pharmacokinetic studies are required to fully characterize its ADME profile.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor (S1R) Signaling Pathway

The following diagram illustrates the role of S1R in cellular signaling and how Convolamine is proposed to act as a positive allosteric modulator.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Experimental Workflow: In Vivo Cognitive Assessment

This diagram illustrates the workflow for assessing the pro-cognitive effects of Convolamine in a mouse model using behavioral tests.

Detailed Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of Convolamine to the S1R.

-

Materials:

-

Receptor Source: Guinea pig brain membrane homogenate.

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test Compound: Convolamine, serially diluted.

-

96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, and scintillation fluid.

-

-

Procedure:

-

In each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the desired concentration of Convolamine.

-

Add 50 µL of --INVALID-LINK---pentazocine to each well to a final concentration of ~2-5 nM.

-

Add 100 µL of the membrane homogenate (containing ~100-200 µg of protein) to initiate the binding reaction.

-

Incubate the plates at 37°C for 120 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Convolamine concentration.

-

Determine the IC50 value (the concentration of Convolamine that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

S1R/BiP Dissociation Assay

This protocol describes a method to assess the functional activity of compounds at the S1R by measuring the dissociation of the S1R-BiP complex.

-

Materials:

-

Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).

-

Test Compounds: S1R agonist (e.g., PRE-084), S1R antagonist (e.g., NE-100), and Convolamine.

-

Lysis Buffer: Containing protease and phosphatase inhibitors.

-

Anti-GFP antibody conjugated to magnetic beads.

-

Western blot reagents.

-

-

Procedure:

-

Plate GFP-S1R-oe CHO cells and grow to ~80-90% confluency.

-

Treat the cells with the test compound (e.g., Convolamine) for 30 minutes at 37°C. For positive modulation experiments, co-incubate with a reference agonist.

-

Wash the cells with cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with anti-GFP magnetic beads to immunoprecipitate the GFP-S1R.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against GFP (for S1R) and BiP.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities for S1R and BiP in the immunoprecipitated samples.

-

Determine the ratio of co-immunoprecipitated BiP to immunoprecipitated S1R.

-

A decrease in this ratio upon agonist treatment indicates dissociation of the complex. The effect of Convolamine on this dissociation is then quantified.

-

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory in mice.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes before the test.

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is counted when all four paws of the mouse are within the arm.

-

An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB, BCA).

-

-

Data Analysis:

-

Calculate the percentage of alternation using the formula: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100.

-

A higher percentage of alternation indicates better spatial working memory.

-

Step-Through Passive Avoidance Test

This test measures fear-motivated long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.

-

Procedure (Training Day):

-

Place the mouse in the light compartment, facing away from the door.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door opens.

-

When the mouse enters the dark compartment with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Record the latency to enter the dark compartment (step-through latency).

-

Return the mouse to its home cage.

-

-

Procedure (Testing Day - 24 hours later):

-

Place the mouse back in the light compartment.

-

Open the guillotine door and measure the step-through latency. The foot shock is not delivered on the testing day.

-

A longer step-through latency on the testing day compared to the training day indicates successful memory of the aversive event. A cut-off time (e.g., 300 seconds) is typically used.

-

-

Data Analysis:

-

Compare the step-through latencies between the different experimental groups. Longer latencies in the Convolamine-treated group (in an amnesia model) suggest a reversal of memory impairment.

-

Conclusion

Convolamine presents a compelling pharmacological profile centered on its novel mechanism as a positive allosteric modulator of the Sigma-1 Receptor. This activity translates to significant neuroprotective and cognitive-enhancing effects in preclinical models, validating its traditional use as a nootropic agent. While its receptor binding profile shows some interaction with other targets at higher concentrations, its potent modulation of S1R at nanomolar concentrations appears to be the primary driver of its therapeutic potential. Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its therapeutic utility in neurodegenerative and cognitive disorders. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Y-Maze [augusta.edu]

- 2. Passive avoidance performance test [bio-protocol.org]

- 3. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [en.bio-protocol.org]

- 4. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]

- 5. mmpc.org [mmpc.org]

- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 7. Passive avoidance (step-down test) [protocols.io]

Convolamine: A Technical Guide to its Traditional Roles and Modern Pharmacological Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Convolamine is a tropane alkaloid traditionally utilized in Ayurvedic medicine as a key component of "Shankhpushpi," a preparation derived from Convolvulus pluricaulis (also known as Convolvulus prostratus).[1][2][3] Historically, Shankhpushpi has been revered for its nootropic and cognitive-enhancing properties, employed to improve memory, intellect, and manage nervous disorders such as anxiety and insomnia.[1][4] Modern pharmacological research has identified convolamine as a potent positive allosteric modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein.[5][6] This activity is believed to underpin the neuroprotective and cognitive-enhancing effects observed in traditional use.[5][6] This technical guide provides an in-depth overview of convolamine, presenting quantitative data, detailed experimental protocols, and outlining its molecular signaling pathways.

Phytochemistry and Extraction

Convolamine is one of several bioactive compounds found in C. pluricaulis, which also contains other alkaloids, flavonoids like kaempferol, and phenolic compounds such as scopoletin.[1][3]

Experimental Protocol: Extraction and Fractionation of Convolamine

A general procedure for the extraction and fractionation of alkaloids from C. pluricaulis is as follows:

-

Drying and Pulverization: The whole plant material of C. pluricaulis is air-dried in the shade and then pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with chloroform. This process is typically repeated three times to ensure maximum yield.[7]

-

Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Flash Chromatography: The crude chloroform extract is then subjected to flash chromatography for fractionation.[7]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of chloroform and ethyl acetate, typically in an 8:2 ratio.[7]

-

-

Fraction Collection and Analysis: Four main fractions are collected and evaporated to dryness. Each fraction is then resuspended in chromatographic grade chloroform for further analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), to identify and quantify the presence of convolamine and other constituents.[7]

Pharmacological Activity and Quantitative Data

Convolamine's primary pharmacological activity is its positive allosteric modulation of the S1R.[5][6] It does not bind to the orthosteric site of S1R agonists or antagonists but enhances the binding and efficacy of S1R agonists.[2][6]

Quantitative Data Summary

| Parameter | Value | Description | Reference(s) |

| In Vitro Efficacy | |||

| IC50 (S1R Positive Modulation) | 289 nM | Concentration of convolamine that produces a half-maximal shift in the IC50 of the S1R agonist PRE-084 in an S1R/BiP dissociation assay. | [8] |

| Effect on PRE-084 IC50 | Shifts to lower values | Convolamine potentiates the effect of the S1R agonist PRE-084. | [9] |

| In Vitro Binding Affinity | |||

| S1R Binding | > 30 µM (IC50) | Convolamine shows no significant direct binding to the S1R agonist/antagonist binding site. | [8] |

| S2R Binding | > 30 µM (IC50) | Convolamine shows no significant binding to the Sigma-2 Receptor. | [8] |

| Other Receptor Interactions | Marked inhibition of CB2 receptors, Kv channels, and 5-HT3 receptor binding at 0.1 or 1 µM. Stimulation of 5-HT1B receptors at these concentrations. | Screening against a panel of 47 receptors and binding sites revealed some off-target activity at higher concentrations. | [8] |

| In Vivo Efficacy | |||

| Effective Dose (mice) | ~1 mg/kg (IP) | Dose at which convolamine restored learning in various mouse models of cognitive impairment. | [6][9] |

Experimental Protocols

Zebrafish Phenotypic Screening for Neuroactive Compounds

This protocol is used for high-throughput screening to identify compounds that modulate neuronal function.

-

Animal Model: wfs1ab knockout (KO) zebrafish larvae, which exhibit a hyperlocomotor response to visual stimuli.[9]

-

Compound Administration: A library of compounds, including convolamine, is added to the wells containing individual 5 days post-fertilization (dpf) larvae.[8]

-

Behavioral Assay: The visual-motor response of the larvae is recorded and analyzed. The assay measures the locomotor response in wild-type (WT) and KO larvae.[8]

-

Data Analysis: A "Phenotypic Index" (PI) is calculated to identify compounds that specifically rescue the hyperlocomotor phenotype in KO larvae without significantly affecting the behavior of WT larvae. Convolamine was identified as a hit that restored normal mobility in wfs1ab KO larvae.[8]

Sigma-1 Receptor/BiP Dissociation Assay

This in vitro assay assesses the functional activity of compounds on the S1R.

-

Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).[8]

-

Treatment: Cells are incubated with the test compound (e.g., convolamine, PRE-084) for 30 minutes at 37°C.[8]

-

Immunoprecipitation: GFP-S1R is immunoprecipitated from the cell lysate.

-

Western Blotting: The amount of BiP that co-immunoprecipitates with S1R is quantified by Western blotting.

-

Principle: S1R agonists cause the dissociation of S1R from its chaperone protein, BiP. Positive allosteric modulators like convolamine will enhance the dissociation induced by an S1R agonist.[8]

Mouse Models of Cognitive Impairment

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).[1]

-

Procedure:

-

Data Analysis:

-

An alternation is defined as successive entries into the three different arms.[1]

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

A decrease in spontaneous alternation indicates a deficit in spatial working memory.

-

-

Apparatus: A two-compartment cage with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10][11]

-

Procedure (Training):

-

The mouse is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.[12]

-

-

Procedure (Testing):

-

24 hours after training, the mouse is placed back into the light compartment.

-

The latency to enter the dark compartment is measured.

-

A longer latency indicates better retention of the aversive memory.

-

-

Apparatus: A circular pool (e.g., 90-100 cm in diameter) filled with opaque water. A submerged platform is hidden in one quadrant.[13][14]

-

Procedure (Training):

-

Mice are subjected to multiple trials per day for several consecutive days.

-

In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 90 seconds), it is guided to it.

-

-

Procedure (Probe Trial):

-

24-72 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 90 seconds).[13]

-

-

Data Analysis:

-

During training, the escape latency (time to find the platform) is recorded.

-

During the probe trial, the time spent in the target quadrant (where the platform was located) is measured. A preference for the target quadrant indicates spatial memory.

-

Signaling Pathways and Mechanisms of Action

Convolamine, as a positive allosteric modulator of S1R, enhances the downstream signaling cascades initiated by S1R activation. The S1R is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium homeostasis and cellular stress responses.[15][16]

S1R Activation and Downstream Signaling

Caption: Convolamine-mediated S1R signaling pathway.

Positive allosteric modulation of S1R by convolamine enhances the dissociation of S1R from BiP in the presence of an endogenous or exogenous agonist.[17] The activated S1R then stabilizes the IP3 receptor at the ER membrane, leading to proper regulation of calcium release into the cytoplasm.[16] This controlled calcium signaling, in turn, influences downstream pathways such as the MAPK/ERK pathway.[15] Activation of MAPK/ERK leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[15] Phosphorylated CREB promotes the transcription of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[18] The upregulation of BDNF and the modulation of MAPK/ERK signaling contribute to neuroprotection, synaptic plasticity, and ultimately, cognitive enhancement.[15][18]

Experimental Workflow for Investigating Convolamine's Mechanism

Caption: Experimental workflow for convolamine research.

Conclusion

Convolamine, a tropane alkaloid from Convolvulus pluricaulis, represents a fascinating example of a traditional herbal medicine constituent whose therapeutic effects are being elucidated through modern pharmacology. Its role as a positive allosteric modulator of the Sigma-1 Receptor provides a clear molecular basis for the cognitive-enhancing and neuroprotective properties attributed to Shankhpushpi in Ayurvedic medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of convolamine and other S1R modulators.

References

- 1. mmpc.org [mmpc.org]

- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Y-Maze Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Convolvulus pluricaulis Choisy’s Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Memory study - Passive Avoidance - Step Through [ugobasile.com]

- 11. nbtltd.com [nbtltd.com]

- 12. researchgate.net [researchgate.net]

- 13. mmpc.org [mmpc.org]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Phenotypic Screening Discovery of Convolamine

This technical guide details the discovery of Convolamine, a tropane alkaloid derived from Convolvulus plauricalis, through an innovative in vivo phenotypic screening approach. It provides a comprehensive overview of the experimental methodologies, quantitative data, and the subsequent elucidation of its mechanism of action as a potent sigma-1 receptor (S1R) positive modulator.

Introduction: The Emergence of Convolamine

Convolamine is a natural alkaloid found in Convolvulus plauricalis (also known as Shankhpushpi), a plant traditionally used in Ayurvedic medicine to enhance memory and cognitive function.[1][2][3] Modern drug discovery efforts have validated these traditional uses, identifying Convolamine as a novel neuroprotective and cognitive-enhancing agent.[4] Its journey from a traditional remedy to a pharmacologically characterized molecule began with an unbiased in vivo phenotypic screen, which successfully identified its unique biological activity without prior knowledge of its molecular target.[1][5]

The discovery hinged on a zebrafish model of Wolfram syndrome, a rare neurodegenerative disease.[1][5] This approach highlights the power of phenotypic screening in identifying compounds with therapeutic potential based on their effects on a whole organism's disease-relevant phenotype.

The In Vivo Phenotypic Screening Campaign

The initial discovery of Convolamine's activity resulted from a screen of 108 repurposing and natural compounds. The screen was designed to identify molecules capable of rescuing a specific disease phenotype in a genetically modified zebrafish model.[1][5]

The Zebrafish Model: wfs1ab Knockout

The chosen model was the wfs1ab knockout (KO) zebrafish larva.[5] This model recapitulates aspects of Wolfram syndrome, a condition caused by mutations in the Wolframin (WFS1) gene. WFS1 is a critical protein for communication between the endoplasmic reticulum (ER) and mitochondria.[1][5] The wfs1ab KO zebrafish exhibit a distinct and quantifiable hyperlocomotor response to visual stimuli, making it an ideal phenotype for a high-throughput screen.[5]

Screening and Hit Identification

The library of 108 compounds was screened for its ability to normalize the hyperlocomotor behavior of the wfs1ab KO larvae without affecting the normal locomotor activity of wild-type (WT) larvae.[1][5] Convolamine, identified in the screen as MED0092, emerged as the sole hit that successfully restored normal mobility in the KO larvae while having a minimal effect on the WT controls.[5][6] This selective activity was crucial for its advancement as a promising therapeutic candidate.

Data Presentation

The quantitative data from the screening and subsequent characterization experiments are summarized below.

Table 1: In Vivo Phenotypic Screening Results for Convolamine (MED0092)

| Compound | Effect on WT Locomotion (%) | Effect on KO Hyperlocomotion (%) | Phenotypic Index (PI) | Outcome |

| Convolamine | < 20% | < 20% | 0.8 < PI < 1.2 | Hit |

| (Data sourced from the graphical representation of the screening data where Convolamine was the only compound located within the green circle, indicating a desired phenotypic correction without off-target effects on wild-type mobility.)[5][6] |

Table 2: In Vitro Pharmacological Characterization of Convolamine

| Assay | Target/Parameter | Result (IC₅₀ or Effect) |

| Radioligand Binding | Sigma-1 Receptor (S1R) | > 10,000 nM |

| Radioligand Binding | Sigma-2 Receptor (S2R) | > 10,000 nM |

| S1R/BiP Dissociation | Positive Modulatory Effect on PRE-084 | 289 nM |

| Off-Target Screening | CB2 Receptors, Kv Channels, 5-HT3 Receptor | Marked Inhibition at 0.1 or 1 µM |

| Off-Target Screening | 5-HT1B Receptors | Stimulation at 0.1 or 1 µM |

| (Convolamine did not directly bind to the S1R agonist site but acted as a positive modulator, enhancing the effect of the reference agonist PRE-084. The IC₅₀ for this modulatory effect was determined to be 289 nM.)[5][6] |

Table 3: In Vivo Efficacy of Convolamine in Mouse Models

| Mouse Model | Treatment | Dose | Key Finding |

| Wfs1∆Exon8 (Wolfram Syndrome Model) | Convolamine | 0.3 and 1 mg/kg (IP) | Restored learning and memory[7] |

| Dizocilpine-induced Amnesia | Convolamine | ~1 mg/kg | Reversed cognitive deficits[1] |

| Aβ₂₅₋₃₅-induced Toxicity (Alzheimer's Model) | Convolamine | ~1 mg/kg | Restored learning capabilities[1][4] |

| (These effects were blocked by an S1R antagonist, confirming the mechanism of action in vivo.)[1] |

Experimental Protocols

Zebrafish Visual-Motor Response Assay

-

Animals : 5-day post-fertilization wfs1ab wild-type (WT) and knockout (KO) zebrafish larvae.

-

Procedure : Larvae were placed in 96-well plates, one larva per well. They were incubated with the library compounds (or Convolamine) for a specified period. A visual stimulus (e.g., a light/dark transition) was then used to elicit a motor response.

-

Data Acquisition : An automated tracking system recorded the locomotor activity (distance moved) of each larva.

-

Analysis : The activity of compound-treated larvae was compared to vehicle-treated controls. The percentage effect on WT locomotion and KO hyperlocomotion was calculated. A Phenotypic Index (PI) was used to normalize the data and identify specific correctors of the disease phenotype.[5][6]

S1R/BiP Dissociation Assay

-

Objective : To determine if Convolamine acts as a typical S1R agonist (which causes S1R to dissociate from the binding immunoglobulin protein, BiP) or as a modulator.

-

Cell Line : CHO cells engineered to overexpress GFP-tagged S1R (GFP-S1R-oe).

-

Procedure :

-

Cells were incubated with Convolamine at various concentrations for 30 minutes at 37°C.

-

The known S1R agonist, PRE-084, was added at varying concentrations to induce the dissociation of the S1R-BiP complex.

-

GFP-S1R was immunoprecipitated from cell lysates using anti-GFP antibodies.

-

The amount of BiP co-immunoprecipitated with S1R was quantified via Western Blot.

-

-

Analysis : Convolamine alone did not cause S1R-BiP dissociation. However, it potentiated the effect of PRE-084, shifting its IC₅₀ value to lower concentrations. The IC₅₀ of this positive modulatory effect was calculated to be 289 nM.[5][6]

Mouse Behavioral Testing: Y-Maze Spontaneous Alternation

-

Objective : To assess short-term spatial working memory.

-

Animals : Wfs1∆Exon8 mice and wild-type littermates.

-

Procedure :

-

Mice were administered Convolamine (0.3 or 1 mg/kg, IP) or vehicle 20 minutes before the test.

-

Each mouse was placed at the end of one arm of a Y-shaped maze and allowed to explore freely for a set duration (e.g., 8 minutes).

-

The sequence of arm entries was recorded.

-

-

Analysis : Spontaneous alternation was defined as successive entries into the three different arms. The percentage of alternation was calculated as [(Number of alternations) / (Total arm entries - 2)] x 100. An increase in this percentage indicates improved working memory.[7]

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for the discovery of Convolamine.

Caption: Mechanism of S1R positive allosteric modulation.

Caption: Hypothesized neuroprotective signaling of Convolamine.

Conclusion

The discovery of Convolamine is a compelling case study in the value of in vivo phenotypic screening for modern drug discovery. Starting with an unbiased screen in a zebrafish disease model, researchers identified a natural product that corrects a complex behavioral phenotype. Subsequent mechanistic investigation revealed Convolamine as a potent and selective positive allosteric modulator of the sigma-1 receptor. This mechanism underpins its remarkable efficacy in reversing cognitive deficits in multiple preclinical mouse models of neurodegenerative diseases.[1][4][5] This work not only provides a promising new therapeutic candidate but also validates the power of phenotype-first approaches to uncover novel biological activities and first-in-class medicines.

References

- 1. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phytochemical Profile, Pharmacological Attributes and Medicinal Properties of Convolvulus prostratus – A Cognitive Enhancer Herb for the Management of Neurodegenerative Etiologies [frontiersin.org]

- 4. Convolamine: Sigma-1 Receptor Positive Modulator [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Convolamine: A Technical Guide on its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis. The document synthesizes current research findings, focusing on the molecular mechanisms, quantitative efficacy data, and detailed experimental protocols to support further investigation and drug development efforts in the field of neurodegenerative diseases.

Core Mechanism of Action: Sigma-1 Receptor Modulation

Convolamine exerts its neuroprotective and cognitive-enhancing effects primarily by acting as a potent and selective positive modulator of the Sigma-1 Receptor (S1R).[1][2] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (MAMs), which plays a crucial role in regulating cellular stress responses, neuronal plasticity, and cell survival.

Unlike direct agonists or antagonists, Convolamine does not bind to the primary S1R agonist/antagonist site.[2] Instead, it functions as a positive allosteric modulator, enhancing the affinity and efficacy of endogenous or exogenous S1R agonists.[1][2] This is demonstrated by its ability to shift the IC50 value of the reference S1R agonist, PRE-084, to lower values in in vitro assays.[1][2] A key function of S1R activation is its dissociation from the Binding immunoglobulin Protein (BiP), an endoplasmic reticulum chaperone. Convolamine potentiates the ability of PRE-084 to induce this dissociation, confirming its role as a positive modulator.[1]

The neuroprotective effects of Convolamine are blocked by S1R antagonists, further validating that its therapeutic actions are mediated through this receptor.[1][2]

Signaling Pathway

The proposed signaling pathway for Convolamine's neuroprotective action is initiated by its positive modulation of the Sigma-1 Receptor. This modulation enhances the downstream signaling cascades typically associated with S1R activation, which are critical for neuronal homeostasis and protection against neurodegenerative insults.

Quantitative Data on Neuroprotective Efficacy

Convolamine has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegeneration and cognitive impairment. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of Convolamine in Mouse Models

| Model | Treatment | Dosage (IP) | Key Outcome Measure | Result | Reference |

| Aβ25-35-Induced Amnesia | Convolamine (preventative) | 0.3 - 3 mg/kg | Spontaneous Alternation (Y-Maze) | Dose-dependently reversed Aβ-induced deficit | [3] |

| Convolamine (curative) | 0.3 - 3 mg/kg | Spontaneous Alternation (Y-Maze) | Significantly improved performance at 1 and 3 mg/kg | [4] | |

| Dizocilpine-Induced Amnesia | Convolamine | ~1 mg/kg | Not specified | Restored learning | [1][2] |

| Wfs1ΔExon8 Mice (Wolfram Syndrome Model) | Convolamine | 0.3 and 1 mg/kg | Spontaneous Alternation (Y-Maze) | Significantly improved performance at 1 mg/kg | [5] |

Table 2: In Vitro Pharmacological Profile of Convolamine

| Assay | Target | Parameter | Value | Reference |

| Radioligand Binding Assay | Sigma-1 Receptor (S1R) | IC50 | > 10,000 nM | [1] |

| Sigma-2 Receptor (S2R) | IC50 | > 10,000 nM | [1] | |

| S1R/BiP Dissociation Assay | S1R-BiP Complex | Effect | Potentiates PRE-084-induced dissociation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

Animal Models and Drug Administration

-

Animals: Studies have utilized Swiss mice and Wfs1ΔExon8 mice.[1][5]

-

Aβ25-35-Induced Amnesia Model: Aβ25-35 peptide (9 nmol) is administered via intracerebroventricular (ICV) injection to induce learning and memory deficits.[3][4]

-

Drug Administration: Convolamine is typically administered via intraperitoneal (IP) injection at doses ranging from 0.3 to 3 mg/kg.[3][4][5] For behavioral tests, the injection is generally given 20 minutes prior to the test session.[3][4][5]

Behavioral Assays for Cognitive Function

The neuroprotective effects of Convolamine on cognition are assessed using a battery of behavioral tests.

This test assesses spatial working memory.

-

Apparatus: A three-arm maze with arms of equal dimensions.

-

Procedure: Mice are placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Primary Metric: Spontaneous alternation percentage, calculated as the number of alternations (entries into three different arms on consecutive choices) divided by the total number of arm entries minus two, multiplied by 100. A higher percentage indicates better spatial working memory.

This test measures fear-motivated long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild foot shock.

-

Procedure (Training): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.

-

Procedure (Retention): 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better retention of the aversive memory.

This test evaluates spatial learning and memory.

-

Apparatus: A rectangular water maze with a submerged platform in one quadrant.

-

Procedure (Acquisition): Mice undergo multiple training trials to find the hidden platform.

-

Procedure (Retention): 72 hours after the last training session, the platform is removed, and the time spent and the number of crossings in the target quadrant are measured to assess spatial memory retention.[3][5]

In Vitro Assays

This assay confirms the mechanism of S1R activation.

-

Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).[1]

-

Procedure:

-

Incubate GFP-S1R-oe CHO cells with Convolamine for 30 minutes at 37°C.[1]

-

Lyse the cells and perform immunoprecipitation using an anti-GFP antibody to pull down the S1R.

-

The co-immunoprecipitated BiP is detected by Western blotting.

-

A decrease in the amount of co-precipitated BiP indicates dissociation of the S1R-BiP complex, signifying S1R activation.

-

Experimental and Workflow Diagrams

The following diagrams illustrate the workflows for evaluating the neuroprotective effects of Convolamine.

Conclusion and Future Directions

Convolamine represents a promising therapeutic candidate for neurodegenerative diseases due to its novel mechanism as a positive allosteric modulator of the Sigma-1 Receptor. Preclinical data robustly supports its efficacy in reversing cognitive deficits in models of Alzheimer's disease and other neurodegenerative conditions. Its ability to enhance the natural, protective functions of the S1R system without causing over-stimulation makes it an attractive molecule for further development.

Future research should focus on:

-

Elucidating the downstream signaling pathways of S1R modulation by Convolamine in greater detail.

-

Evaluating the long-term safety and efficacy of Convolamine in chronic neurodegenerative models.

-

Investigating the pharmacokinetic and pharmacodynamic profiles to optimize dosing regimens for potential clinical trials.

The unique pharmacological profile of Convolamine warrants continued investigation and positions it as a significant lead compound in the development of next-generation neuroprotective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Convolamine and its Nexus with Shankhpushpi: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid primarily found in Convolvulus prostratus (syn. Convolvulus pluricaulis), is emerging as a compound of significant interest in neuropharmacology. This plant is a principal botanical source of the traditional Ayurvedic medicine, Shankhpushpi, which has been historically utilized for its cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of convolamine, its chemical properties, and its intricate relationship with Shankhpushpi. It delves into the quantitative analysis of convolamine in its botanical source, its pharmacological effects with a focus on its role as a sigma-1 receptor positive modulator, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Convolamine and Shankhpushpi

Shankhpushpi is a revered herb in Ayurvedic medicine, traditionally acclaimed as a 'Medhya Rasayana' or a nervine tonic that enhances memory and intellect.[1] While the name Shankhpushpi is associated with several plant species, Convolvulus prostratus is considered a primary and authentic source.[2] The therapeutic effects of Shankhpushpi are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and coumarins.[1][3] Among these, the tropane alkaloid convolamine has been identified as a key bioactive constituent responsible for the plant's nootropic and neuroprotective activities.[1][4]

Convolamine (C₁₇H₂₃NO₄) is structurally a tropane ester, a class of alkaloids known for their diverse pharmacological activities.[5] Its significance lies in its recently elucidated mechanism of action as a positive modulator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity.[6] This guide will explore the scientific evidence that substantiates the traditional claims of Shankhpushpi, with a specific focus on the pharmacology and experimental evaluation of convolamine.

Quantitative Analysis of Convolamine

The concentration of convolamine can vary depending on the plant part and the geographical source. While specific quantitative data for convolamine across different plant parts of C. prostratus is not extensively documented in the available literature, analysis of related compounds in Shankhpushpi provides a basis for understanding its distribution. For instance, studies on other chemical markers in C. prostratus have shown differential distribution in various plant parts. It is generally understood that the aerial parts of the plant are rich in alkaloids.

Table 1: Phytochemical Markers in Convolvulus prostratus

| Phytochemical Marker | Plant Part | Method of Quantification | Reported Concentration (% w/w) | Reference |

| Scopoletin | Whole Plant | HPTLC | 0.00305% | [7] |

| Scopoletin | Hydro-alcoholic extract | HPLC | 0.1738% | [4] |

| Scopoletin | Methanolic extract | HPLC | 0.0932% | [4] |